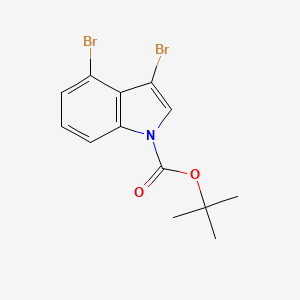

1-Boc-3,4-Dibromoindole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Boc-3,4-Dibromoindole, also known as tert-butyl 3,4-dibromoindole-1-carboxylate, is a chemical compound with the molecular formula C13H13Br2NO2. It is a derivative of indole, a heterocyclic aromatic organic compound. The compound is characterized by the presence of two bromine atoms at the 3 and 4 positions of the indole ring and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This compound is commonly used as a building block in organic synthesis due to its reactivity and stability .

準備方法

1-Boc-3,4-Dibromoindole can be synthesized through various synthetic routes. One common method involves the bromination of 1-Boc-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction typically proceeds at room temperature and yields the desired dibromoindole product .

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

1-Boc-3,4-Dibromoindole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms at the 3 and 4 positions can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and water . Major products formed from these reactions include substituted indoles and other functionalized derivatives .

科学的研究の応用

1-Boc-3,4-Dibromoindole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology and Medicine: Derivatives of this compound have been studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 1-Boc-3,4-Dibromoindole and its derivatives involves interactions with various molecular targets and pathways. For example, the compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes . The presence of bromine atoms and the indole ring structure contribute to its binding affinity and specificity towards these targets .

類似化合物との比較

1-Boc-3,4-Dibromoindole can be compared with other brominated indole derivatives, such as 3,6-dibromoindole and 4,6-dibromoindole . These compounds share similar structural features but differ in the position of bromine atoms on the indole ring.

Similar compounds include:

- 3,6-Dibromoindole

- 4,6-Dibromoindole

- 5,7-Dibromoindole

These compounds can be used in similar synthetic and research applications but may exhibit different reactivity and biological activities due to the variation in bromine atom positions .

生物活性

1-Boc-3,4-dibromoindole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from various scientific sources.

Synthesis of this compound

This compound can be synthesized through several methods involving the bromination of indole derivatives. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amino functionality, facilitating further chemical transformations while enhancing solubility and stability.

Synthetic Pathways

- Bromination : Indole derivatives are brominated at the 3 and 4 positions using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Boc Protection : Following bromination, the compound undergoes Boc protection to yield this compound.

Biological Activity

This compound exhibits a range of biological activities that make it a candidate for pharmacological applications.

Cytotoxicity

Research indicates that dibromoindoles possess moderate cytotoxic activity against various cancer cell lines. For instance, studies have reported that compounds similar to this compound show cytotoxic effects on the HCT-116 colon carcinoma cell line and other p53-deficient cell lines .

Table 1: Cytotoxicity Data of Dibromoindoles

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 20 |

| 5,6-Dibromoindole | HCT-116 | 6.03 |

| 7-Chloroindole | HEK-293 | 7.47 |

Antidepressant Activity

In animal models, particularly in forced swimming tests and anxiety/depression tests in chickens, dibromoindoles have shown significant antidepressant and anxiolytic activities. For example, dosages of 20 mg/kg exhibited notable anti-depressive effects .

The mechanism by which this compound exerts its biological effects is thought to involve interactions with serotonin receptors due to its structural similarity to serotonin. The compound may also influence apoptotic pathways in cancer cells through DNA alkylation .

Study on Antimicrobial Potentiation

A study explored the antibiotic potentiating activity of indole derivatives including dibrominated variants. It was found that certain analogues significantly enhanced the efficacy of doxycycline against resistant strains of Pseudomonas aeruginosa, indicating a potential role in overcoming antibiotic resistance .

Evaluation of Hemolytic Activity

The hemolytic activity of various indole derivatives was assessed using rat red blood cells. Notably, 5,6-dibromoindole exhibited pronounced hemolytic effects with an HC50 value of 17 µM . This raises considerations for safety in therapeutic applications.

特性

IUPAC Name |

tert-butyl 3,4-dibromoindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Br2NO2/c1-13(2,3)18-12(17)16-7-9(15)11-8(14)5-4-6-10(11)16/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKVBYGNVGDARB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444890 |

Source

|

| Record name | 1-Boc-3,4-Dibromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219943-38-1 |

Source

|

| Record name | 1-Boc-3,4-Dibromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。